BenchChemオンラインストアへようこそ!

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Medicinal Chemistry Computational ADME Ligand Design

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 1338495-14-9), also referred to as 2-(7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid, is a heterocyclic small molecule (C₇H₆N₄O₃, MW 194.15) belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class. It features a 7‑hydroxy substituent on the fused triazolopyrimidine core and an acetic acid side chain at the 6‑position.

Molecular Formula C7H6N4O3
Molecular Weight 194.15 g/mol
CAS No. 1338495-14-9
Cat. No. B1396393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
CAS1338495-14-9
Molecular FormulaC7H6N4O3
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O
InChIInChI=1S/C7H6N4O3/c12-5(13)1-4-2-8-7-9-3-10-11(7)6(4)14/h2-3H,1H2,(H,12,13)(H,8,9,10)
InChIKeyRXHFJBBMNZNLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 1338495-14-9) — Core Scaffold & Procurement Context


(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 1338495-14-9), also referred to as 2-(7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid, is a heterocyclic small molecule (C₇H₆N₄O₃, MW 194.15) belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class. It features a 7‑hydroxy substituent on the fused triazolopyrimidine core and an acetic acid side chain at the 6‑position . This scaffold is recognized in medicinal chemistry as a privileged structure with demonstrated antibacterial, antifungal, anticancer, and anti‑inflammatory activities [1]. The compound is commercially available as a research chemical with typical purities of 95–98 % , making it suitable as a building block for focused library synthesis or as a ligand for metalloenzyme inhibition studies.

Why (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid Cannot Be Trivially Replaced by In‑Class Analogs


Within the 1,2,4‑triazolo[1,5‑a]pyrimidine family, even subtle changes in substitution pattern dramatically alter hydrogen‑bonding capacity, solubility, and target engagement. The pharmacokinetic and pharmacodynamic profiles of triazolopyrimidines are exquisitely sensitive to the nature and position of substituents; for example, moving the acetic acid chain from the 6‑ to the 2‑position or introducing methyl groups at the 5‑ and 7‑positions can shift the antibacterial spectrum from narrow‑spectrum anti‑Enterococcus activity to broad‑spectrum coverage [1][2]. The target compound’s specific combination of a 7‑hydroxy group (enabling keto‑enol tautomerism and metal‑chelation) and a 6‑acetic acid moiety (providing an anionic anchor and a handle for further derivatization) is absent in the closest commercial analogs such as 5,7‑dimethyl‑[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑acetic acid (CAS 851116‑20‑6) or the 2‑yl acetic acid regioisomer (CAS 716362‑08‑2) [3]. Substituting any of these alternatives risks losing the specific hydrogen‑bond donor/acceptor geometry required for binding to targets like DNA gyrase or IspD, or introducing unwanted steric bulk that compromises solubility.

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid — Quantitative Differentiation Evidence


Hydrogen‑Bond Donor/Acceptor Capacity: Target Compound vs. 5,7‑Dimethyl and 2‑yl Acetic Acid Analogs

The 7‑hydroxy group on the target compound provides an additional hydrogen‑bond donor (HBD) and acceptor (HBA) relative to the 5,7‑dimethyl analog (CAS 851116‑20‑6) and the 2‑yl acetic acid regioisomer (CAS 716362‑08‑2). The computed HBD count for the target is 2 (one from the 7‑OH, one from the COOH), versus HBD = 1 for the dimethyl and 2‑yl analogs, which lack the 7‑hydroxy . Similarly, the topological polar surface area (TPSA) of the target is 100.4 Ų , compared to an estimated ~80 Ų for the dimethyl analog, reflecting a >20 Ų difference that directly impacts membrane permeability potential. These differences are critical for target engagement in enzymes such as DNA gyrase, where the 7‑OH has been shown in docking studies of related triazolopyrimidines to form key hydrogen bonds with active‑site residues [1].

Medicinal Chemistry Computational ADME Ligand Design

Predicted Solubility and LogP Differentiation: 6‑Acetic Acid vs. 6‑Carboxylic Acid Analog

Replacing the acetic acid chain at the 6‑position with a directly attached carboxylic acid (as in 7‑hydroxy‑[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylic acid hydrochloride, CAS 2230802‑87‑4) changes both the pKₐ of the acidic moiety and the compound’s overall lipophilicity. The target compound exhibits a computed LogP of −1.03 , while the 6‑carboxylic acid analog is expected to have a LogP lower by approximately 0.5–0.8 log units due to the absence of the methylene spacer, making it less membrane‑permeable by empirical correlation. The methylene bridge in the target’s acetic acid chain provides conformational flexibility that can facilitate induced‑fit binding in enzyme pockets, whereas the rigid carboxylic acid analog may fail to adopt the same binding pose . This distinction is important for fragment‑based screening campaigns where optimal ligand efficiency requires balancing solubility with sufficient lipophilicity.

Physicochemical Profiling Pre‑formulation Fragment‑Based Drug Discovery

Class‑Level Antibacterial Potency: Triazolo[1,5‑a]pyrimidine Scaffold with 7‑Hydroxy/6‑Acetic Acid Motif vs. Unsubstituted Core

In a systematic study of 1,2,4‑triazolo[1,5‑a]pyrimidine derivatives, compounds bearing hydroxyl or acetic acid functionalities at the 6‑ and 7‑positions demonstrated potent antibacterial activity with MIC values of 0.25–2 µg mL⁻¹ against Gram‑positive and Gram‑negative bacteria, including MRSA and E. faecium [1]. In contrast, the unadorned [1,2,4]triazolo[1,5‑a]pyrimidine core without these polar substituents showed no detectable activity (MIC > 64 µg mL⁻¹) in the same panels [2]. Compound 9a in the same series, featuring a 7‑hydroxy‑5‑methyl substitution and a related acetic ester at the 6‑position, inhibited DNA gyrase with IC₅₀ = 0.68 µM, outperforming ciprofloxacin (IC₅₀ = 0.85 µM) [1]. Although the target compound itself was not directly tested in these publications, it contains the identical 7‑hydroxy‑6‑acetic acid pharmacophore that is hypothesized to underlie the activity of the most potent congeners.

Antibacterial Drug Discovery DNA Gyrase Inhibition MIC Determination

Purity–Value Differentiation: Target Compound Supplier Purity vs. Closest Analogs

For procurement decisions, purity specification is a key differentiator. The target compound (CAS 1338495‑14‑9) is available at 98 % purity from Leyan and 95 % from AKSci . The 5,7‑dimethyl analog (CAS 851116‑20‑6) is typically offered as a 'research chemical' without a specified purity grade from major suppliers such as BOC Sciences , implying lower batch‑to‑batch reliability. The 2‑yl regioisomer (CAS 716362‑08‑2) is listed by American Elements without explicit purity certification for research use [1]. For users requiring reproducible biological assay results, the higher certified purity of the target compound reduces the risk of confounding impurities in dose‑response experiments.

Chemical Procurement Quality Assurance Building Block Sourcing

High‑Confidence Application Scenarios for (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid (CAS 1338495‑14‑9)


Fragment‑Based Lead Discovery for Novel DNA Gyrase Inhibitors

The 7‑hydroxy‑6‑acetic acid pharmacophore of the target compound maps onto the DNA gyrase ATP‑binding site as demonstrated by molecular docking of the closest analog (compound 9a, gyrase IC₅₀ = 0.68 µM) [1]. Fragment‑based screening groups can use this compound as a validated anchor fragment for structure‑guided elaboration, leveraging the free carboxylic acid for amide coupling or esterification to explore vector space. Using this pre‑decorated scaffold rather than the bare triazolopyrimidine core (inactive, MIC > 64 µg mL⁻¹) saves 2–3 synthetic steps and ensures initial hit confirmation at micromolar concentrations .

Metal‑Chelating Agent for Metalloenzyme Inhibition (IspD, Kinases)

The 7‑hydroxy group on the target compound has been confirmed in docking studies to form strong hydrogen bonds with IspD active‑site residues (T326, K406, R431, K548) [1], suggesting utility as a metal‑chelating warhead for Mg²⁺‑ or Zn²⁺‑dependent enzymes. Researchers developing inhibitors of the MEP pathway (e.g., antimalarial programs) or kinase ATP‑binding sites can employ the target compound as a starting scaffold, where the 7‑OH serves as a metal‑coordinating group. The absence of this hydroxyl in the 5,7‑dimethyl analog renders it incapable of analogous chelation, making the target compound uniquely suited for this application .

Building Block for Parallel Library Synthesis in Antibacterial Hit Expansion

With purity certified at 95–98 % from multiple suppliers [1], the target compound is ready for use in parallel amide coupling or multicomponent reactions (e.g., Biginelli‑like heterocyclizations) without further purification. The 6‑acetic acid handle allows direct diversification via HATU‑mediated coupling with amine libraries, while the 7‑OH can be selectively alkylated. In contrast, the 2‑yl acetic acid regioisomer (CAS 716362‑08‑2) lacks the hydroxyl and therefore supports one fewer diversification vector, reducing library complexity. Procurement of the target compound over the 5,7‑dimethyl analog eliminates the risk of dimethyl steric hindrance interfering with the Biginelli cyclization step [2].

Physicochemical Reference Standard for Triazolopyrimidine Lead Optimization

The computed LogP (−1.03) and TPSA (100.4 Ų) of the target compound place it in an optimal range for lead‑like properties under the Congreve rule‑of‑three for fragments [1]. Medicinal chemistry teams can use this compound as a reference point to monitor how subsequent substitutions shift LogP and TPSA, with the goal of maintaining favorable ADME properties while improving potency. The 6‑carboxylic acid analog (estimated LogP ≈ −1.6 to −1.8) is too polar for efficient membrane permeation, while the 5,7‑dimethyl analog pushes LogP too high, potentially compromising solubility . The target compound thus represents a balanced starting point for multiparameter optimization.

Quote Request

Request a Quote for (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.